1H-Pyrazolo[4,3-d]pyrimidine-5-carboxylic acid;hydrochloride
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Overview
Description
1H-Pyrazolo[4,3-d]pyrimidine-5-carboxylic acid;hydrochloride is a heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyrimidine ring, with a carboxylic acid group at the 5-position and a hydrochloride salt form.
Mechanism of Action
Target of action
Pyrazolopyrimidines have been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity . They are known to act as a bioisostere of adenine and retain the main interactions of ATP at the kinase domain .
Pharmacokinetics
Like other small molecule drugs, they are likely absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted in the urine or feces .
Action environment
The action, efficacy, and stability of pyrazolopyrimidines may be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .
Preparation Methods
The synthesis of 1H-Pyrazolo[4,3-d]pyrimidine-5-carboxylic acid;hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 3-amino-1H-pyrazole with ethyl acetoacetate, followed by cyclization with formamide to form the pyrazolopyrimidine core. The carboxylic acid group can be introduced through subsequent hydrolysis, and the hydrochloride salt is formed by treatment with hydrochloric acid .
Chemical Reactions Analysis
1H-Pyrazolo[4,3-d]pyrimidine-5-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups. Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Scientific Research Applications
1H-Pyrazolo[4,3-d]pyrimidine-5-carboxylic acid;hydrochloride has been widely studied for its applications in various scientific fields:
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.
Biology: It has been investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other enzymes involved in cellular signaling pathways.
Medicine: The compound exhibits promising anticancer, anti-inflammatory, and antimicrobial activities, making it a candidate for drug development.
Comparison with Similar Compounds
1H-Pyrazolo[4,3-d]pyrimidine-5-carboxylic acid;hydrochloride is unique compared to other similar compounds due to its specific substitution pattern and biological activities. Similar compounds include:
1H-Pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyrimidine family with different substitution patterns and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a triazole ring fused to the pyrazolopyrimidine core, exhibiting distinct biological properties.
1H-Pyrrolo[2,3-b]pyridine: A related heterocyclic compound with a pyrrole ring fused to a pyridine ring, used in various medicinal chemistry applications.
Properties
IUPAC Name |
1H-pyrazolo[4,3-d]pyrimidine-5-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2.ClH/c11-6(12)5-7-1-4-3(9-5)2-8-10-4;/h1-2H,(H,8,10)(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPOEPUDRPJRED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)C(=O)O)C=NN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2418720-67-7 |
Source
|
Record name | 1H-pyrazolo[4,3-d]pyrimidine-5-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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